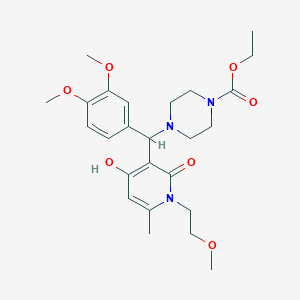
Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H35N3O7 and its molecular weight is 489.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, with the CAS number 897735-51-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C25H35N3O7, with a molecular weight of 489.6 g/mol. The structure features a piperazine ring substituted with various functional groups, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₇ |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 897735-51-2 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, which is crucial for scavenging free radicals.
Neuroprotective Effects
Studies have demonstrated that this compound may possess neuroprotective effects, particularly against oxidative stress-induced neuronal damage. The dihydropyridine moiety is known for its calcium channel blocking activity, which can prevent excitotoxicity in neuronal cells.
Anticancer Potential
Preliminary investigations have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds containing similar structural features have been reported to inhibit the growth of various cancer cell lines.
Case Studies
- Neuroprotection in Animal Models : In a study using rodent models of neurodegeneration, administration of the compound led to significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues.
- Anticancer Activity : A case study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance the ability to donate electrons and neutralize free radicals.
- Calcium Channel Modulation : The dihydropyridine structure suggests potential interactions with calcium channels, which are critical in regulating neurotransmitter release and neuronal excitability.
Propriétés
IUPAC Name |
ethyl 4-[(3,4-dimethoxyphenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7/c1-6-35-25(31)27-11-9-26(10-12-27)23(18-7-8-20(33-4)21(16-18)34-5)22-19(29)15-17(2)28(24(22)30)13-14-32-3/h7-8,15-16,23,29H,6,9-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBCPHGWFNMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














